PDE10A Inhibitory Potency: Fragment Hit with Validated Activity
This compound was identified as a validated fragment hit in a PDE10A inhibitor screen. It exhibits a PDE10A Ki of 8700 nM, which is significantly less potent than optimized leads but provides a highly efficient starting point for further medicinal chemistry efforts [1]. Its potency stands in stark contrast to a closely related analog, 6-chloro-2-cyclopropyl-5-methyl-N-propylpyrimidin-4-amine (compound 15h), which achieves a PDE10A Ki of 8.2 pM [1].
| Evidence Dimension | PDE10A Inhibitory Activity (Ki) |
|---|---|
| Target Compound Data | 8700 nM |
| Comparator Or Baseline | 6-chloro-2-cyclopropyl-5-methyl-N-propylpyrimidin-4-amine (Compound 15h) |
| Quantified Difference | >1,000,000-fold less potent |
| Conditions | Enzymatic assay using human PDE10A |
Why This Matters
This quantifies the compound's role as a foundational fragment, essential for understanding SAR and not as a final drug candidate.
- [1] Shipe, W. D., Sharik, S. S., Barrow, J. C., et al. (2015). Discovery and Optimization of a Series of Pyrimidine-Based Phosphodiesterase 10A (PDE10A) Inhibitors through Fragment Screening, Structure-Based Design, and Parallel Synthesis. Journal of Medicinal Chemistry, 58(19), 7888-7894. doi:10.1021/acs.jmedchem.5b00983 View Source
